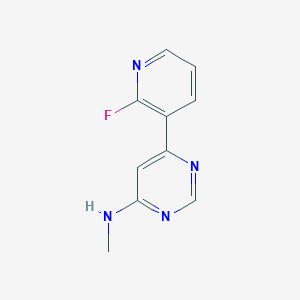

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

CAS No.: 943605-97-8

Cat. No.: VC3370968

Molecular Formula: C10H9FN4

Molecular Weight: 204.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 943605-97-8 |

|---|---|

| Molecular Formula | C10H9FN4 |

| Molecular Weight | 204.2 g/mol |

| IUPAC Name | 6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H9FN4/c1-12-9-5-8(14-6-15-9)7-3-2-4-13-10(7)11/h2-6H,1H3,(H,12,14,15) |

| Standard InChI Key | JVFSHHQULXNBJY-UHFFFAOYSA-N |

| SMILES | CNC1=NC=NC(=C1)C2=C(N=CC=C2)F |

| Canonical SMILES | CNC1=NC=NC(=C1)C2=C(N=CC=C2)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine belongs to the pyrimidin-4-amine class of compounds. Its structure comprises a pyrimidine core with a methylamine group at position 4 and a 2-fluoropyridin-3-yl substituent at position 6. This molecular arrangement creates a complex heterocyclic system with multiple nitrogen atoms that can participate in hydrogen bonding, potentially enhancing its interaction with biological targets.

The compound shares structural similarities with 6-(2-aminopyridin-3-yl)-N-methylpyrimidin-4-amine (CID 151611039), with the key difference being the replacement of the amino group with a fluorine atom at the 2-position of the pyridine ring . This fluorine substitution likely alters the electronic properties and hydrogen bonding capabilities of the molecule, potentially affecting its physicochemical characteristics and biological activity profile.

Predicted Physicochemical Properties

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be estimated for 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C10H10FN5 | Structural analysis |

| Molecular Weight | Approximately 219.22 g/mol | Calculated from atomic weights |

| Hydrogen Bond Donors | 1 (N-H from methylamine) | Structural analysis |

| Hydrogen Bond Acceptors | 5 (N atoms and F atom) | Structural analysis |

| LogP | 1.5-2.5 (estimated) | Comparison with similar compounds |

| Solubility | Moderately soluble in polar organic solvents | Based on analogous structures |

These predicted properties suggest that 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine would likely possess drug-like characteristics according to Lipinski's Rule of Five, potentially making it suitable for pharmaceutical applications if biological activity is established.

Structural Analogs and Related Compounds

Comparison with Known Analogs

The compound 6-(2-aminopyridin-3-yl)-N-methylpyrimidin-4-amine (CID 151611039) represents the closest structural analog identified in the literature . This compound has a molecular weight of 201.23 g/mol and features an amino group at the 2-position of the pyridine ring instead of fluorine. The structural relationship between these compounds provides a basis for predicting the properties of 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine.

Another related compound is N-(3-fluoropyridin-4-yl)-2-(6-methylpyridin-2-yl)-7H-purin-6-amine (CID 126622458), which contains a 3-fluoropyridin-4-yl group and a purine core . While this molecule has a different core structure, the presence of the fluoropyridine moiety makes it relevant for understanding the potential characteristics of fluorinated pyridine-containing heterocycles.

Structure-Activity Relationships in Related Heterocycles

Research on pyrazolo[1,5-a]pyrimidines has demonstrated that fluorine substitution on phenyl rings can significantly enhance biological activity . For example, compounds containing 3-(4-fluoro)phenyl groups exhibited potent in vitro Mycobacterium tuberculosis growth inhibition, low hERG liability, and good mouse/human liver microsomal stabilities . This suggests that the fluorine atom in 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine might similarly contribute to favorable biological properties.

The table below compares key structural features of 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine with its known analogs:

| Potential Target | Rationale | Possible Therapeutic Area |

|---|---|---|

| Aurora Kinases | Structural similarity to known Aurora kinase inhibitors | Oncology |

| Mycobacterial ATP Synthase | Related to compounds with antimycobacterial activity | Infectious Diseases |

| Other Kinases (FLT3, ABL, RET) | Pyrimidine-based compounds often exhibit multi-kinase inhibition profiles | Oncology, Inflammation |

Research Limitations and Future Directions

Current Knowledge Gaps

The review of available literature reveals several important knowledge gaps regarding 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine:

-

Absence of published synthetic routes specifically for this compound

-

Lack of experimental physicochemical property data

-

No documented biological activity or target binding studies

-

Unknown pharmacokinetic and toxicological profile

These limitations highlight the need for focused research to fully characterize this compound and determine its potential utility in pharmaceutical or other applications.

Recommended Research Priorities

Future research on 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine should prioritize:

-

Development and optimization of synthetic routes

-

Experimental determination of physicochemical properties

-

In vitro screening against potential biological targets, particularly kinases and antimicrobial targets

-

Structure-activity relationship studies through the synthesis and testing of close analogs

-

Computational modeling of interactions with potential protein targets to guide further optimization

Such comprehensive characterization would establish whether 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine possesses valuable biological activities that warrant further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume